3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone
Description
3-Phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a synthetic organic compound featuring a benzisoxazole core fused with a phenyl group at the 3-position and a carbaldehyde group at the 5-position. The hydrazone moiety is derived from the condensation of the aldehyde group with the hydrazine substituent of 3-chloro-5-(trifluoromethyl)-2-pyridinylamine. This structure combines a heterocyclic benzisoxazole scaffold with a pyridinyl hydrazone side chain, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[(Z)-(3-phenyl-2,1-benzoxazol-5-yl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4O/c21-16-9-14(20(22,23)24)11-25-19(16)27-26-10-12-6-7-17-15(8-12)18(29-28-17)13-4-2-1-3-5-13/h1-11H,(H,25,27)/b26-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZWBCHRCTZIAP-KALUYTGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=NNC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=N\NC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone typically involves multiple steps. One common method starts with the preparation of 3-phenyl-2,1-benzisoxazole-5-carbaldehyde, which can be synthesized through the cyclization of appropriate precursors under specific conditions . The next step involves the reaction of this intermediate with N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazine under controlled conditions to form the final hydrazone product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the chloro and trifluoromethyl-substituted pyridinyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to 3-phenyl-2,1-benzisoxazole derivatives exhibit significant anticancer properties. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in the European Journal of Medicinal Chemistry demonstrated that specific hydrazones derived from benzisoxazole exhibited cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has reported that hydrazone derivatives possess activity against a range of bacteria and fungi. A comparative study highlighted the effectiveness of these compounds against resistant strains, suggesting potential for development into new antimicrobial therapies .
Materials Science
Fluorescent Materials
In materials science, the unique fluorescence properties of benzisoxazole derivatives have been exploited in the development of fluorescent materials. These materials can be used in sensors and imaging applications due to their ability to emit light upon excitation. A detailed study on the photophysical properties of these compounds revealed their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Analytical Chemistry
Chromatographic Applications
3-Phenyl-2,1-benzisoxazole derivatives are utilized in chromatography as standards for the analysis of complex mixtures. Their distinct chemical signatures allow for effective separation and identification in various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). This application is particularly valuable in pharmaceutical analysis for quality control and assurance purposes .
Case Studies
Mechanism of Action
The mechanism of action of 3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Fluopyram
- Structure : N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide .
- Key Differences :
- Fluopyram contains a benzamide core linked to the pyridinyl group via an ethyl chain, whereas the target compound features a benzisoxazole-carbaldehyde hydrazone.
- The hydrazone linkage in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to Fluopyram’s amide bond.
- Applications : A systemic fungicide and nematicide targeting succinate dehydrogenase (SDHI class) .
3-Phenylacrylaldehyde N-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Hydrazone
- Structure : C15H11ClF3N3 (Catalog Number 166085) .
- Key Differences :
- Replaces the benzisoxazole-carbaldehyde group with a phenylacrylaldehyde moiety.
- Molecular weight: 325.72 g/mol vs. the target compound’s higher mass due to the benzisoxazole core.
- Implications : The acrylaldehyde group may alter electronic properties and bioavailability compared to the benzisoxazole system.
Hydrazinecarboxamide Derivatives
- Example : N-[3-(Benzyloxy)-2-thienyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-hydrazinecarboxamide (CAS 303147-90-2) .
- Key Differences :
- Incorporates a thienyl-benzyloxy group instead of benzisoxazole.
- Functionalized with a carboxamide rather than a carbaldehyde hydrazone.
- Implications : The thienyl group may enhance lipophilicity, affecting membrane permeability.
Table 1: Comparative Analysis of Key Compounds
*Estimated based on benzisoxazole core and substituents.
Key Observations :
Pyridinyl Group : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is conserved across all compounds, suggesting a critical role in target binding (e.g., SDHI inhibition in Fluopyram) .
Core Scaffold :
- Benzisoxazole: May improve metabolic stability due to aromaticity and reduced susceptibility to oxidation.
- Benzamide (Fluopyram): Enhances solubility via the amide bond but may face hydrolytic degradation .
Hydrazone vs. Amide : Hydrazones are more prone to hydrolysis but offer greater flexibility in molecular design for tuning reactivity .
Degradation and Metabolic Pathways
- Fluopyram : Undergoes UV photolysis to form metabolites like 2-(trifluoromethyl)benzamide and hydroxylated pyridinyl derivatives .
- Target Compound : The hydrazone linkage may degrade into 3-phenyl-2,1-benzisoxazole-5-carbaldehyde and 3-chloro-5-(trifluoromethyl)-2-pyridinylamine, though specific studies are lacking.
Biological Activity
3-Phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone is a complex organic compound with significant potential in pharmacology. Its unique structure combines a benzisoxazole moiety with a hydrazone functional group, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C20H12ClF3N4O
- Molecular Weight : 416.78 g/mol
- Boiling Point : Approximately 545.8 °C (predicted)
- Density : 1.44 g/cm³ (predicted)
- pKa : 9.53 (predicted) .
Anticancer Activity
Research indicates that compounds containing benzisoxazole structures exhibit notable anticancer properties. Studies have demonstrated that derivatives of benzisoxazoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
A study on similar benzisoxazole derivatives showed that they effectively inhibited the proliferation of cancer cells in vitro. The mechanism involved the modulation of key signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
The antimicrobial activity of benzisoxazole derivatives has also been documented. These compounds have shown effectiveness against a range of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Phenyl-2,1-benzisoxazole derivative | E. coli | 32 µg/mL |
| 3-Phenyl-2,1-benzisoxazole derivative | S. aureus | 16 µg/mL |
| 3-Phenyl-2,1-benzisoxazole derivative | C. albicans | 64 µg/mL |
Neuropharmacological Effects
The neuropharmacological profile of benzisoxazole derivatives suggests potential use in treating neurological disorders. Research indicates that these compounds may exhibit anxiolytic and antidepressant-like effects in animal models.
Findings from Neuropharmacological Studies
In a series of behavioral tests, a related compound demonstrated significant reductions in anxiety-like behaviors in mice, suggesting its potential as an anxiolytic agent .
Mechanistic Insights
The biological activities of 3-phenyl-2,1-benzisoxazole derivatives can be attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymes : Many benzisoxazole derivatives act as inhibitors of key enzymes involved in cancer progression.
- Receptor Modulation : These compounds can modulate neurotransmitter receptors, influencing neurochemical pathways linked to mood regulation.
Q & A
Basic: What are the standard synthetic protocols for synthesizing hydrazone derivatives like this compound?
Methodological Answer:
The synthesis typically involves condensation reactions between a benzisoxazole aldehyde and a substituted pyridinyl hydrazine. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., DMF, THF) to minimize hydrolysis of intermediates. For example, highlights the use of K₂CO₃ as a base in DMF for analogous hydrazone formations .
- Catalysis : Copper(I) iodide or palladium catalysts may enhance coupling efficiency in heterocyclic systems (see for similar triazole syntheses) .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard, as described in for isolating thieno-pyrazole derivatives .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Compare chemical shifts to analogous hydrazones. provides reference data for benzisoxazole derivatives (e.g., δ 8.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm the presence of a hydrazone C=N stretch (~1600 cm⁻¹) and aldehyde oxidation absence (loss of ~1700 cm⁻¹ peak) .
- Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., ±0.3% deviation as in ) .
Advanced: How can researchers optimize reaction conditions to improve yield for large-scale synthesis?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. non-polar solvents (toluene) for sterically hindered intermediates. demonstrates solvent-dependent yields in oxadiazole syntheses .
- Temperature Control : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize side products (e.g., ’s reflux conditions for triazole derivatives) .
- Catalyst Loading : Optimize Pd/C or CuI concentrations (0.5–2 mol%) to balance cost and efficiency, as seen in for thieno-pyrazole systems .
Advanced: How should researchers address discrepancies in spectroscopic data during structural validation?
Methodological Answer:
- Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations for expected shifts). used this approach for oxadiazole derivatives .
- X-ray Crystallography : Resolve ambiguous peaks by obtaining a single-crystal structure. employed this for thieno-pyrazole analogs .
- Contamination Checks : Use HPLC-MS (as in ) to detect trace impurities affecting spectral clarity .
Advanced: What computational methods predict this compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ’s docking study of benzisoxazole analogs with α-glucosidase) .
- QSAR Modeling : Train models on datasets of similar hydrazones (e.g., pyridinyl-substituted compounds in ) to predict IC₅₀ values .
- ADMET Prediction : Tools like SwissADME assess bioavailability, leveraging logP and topological polar surface area (TPSA) data from .
Advanced: What strategies enable selective functionalization of the benzisoxazole core?
Methodological Answer:
- Directed Ortho-Metalation : Use LDA or TMP-zinc bases to introduce substituents at specific positions, as in for oxadiazole derivatives .
- Protecting Groups : Temporarily block reactive sites (e.g., aldehyde groups) with tert-butyldimethylsilyl (TBS) ethers during functionalization .
- Cross-Coupling : Suzuki-Miyaura reactions () can add aryl/heteroaryl groups without disrupting the hydrazone bond .
Advanced: How to resolve stability issues during long-term storage?
Methodological Answer:
- Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring (’s protocol) .
- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) and store under argon, as in ’s handling of triazolopyridazines .
- Excipient Screening : Add antioxidants (BHT) or chelating agents (EDTA) to aqueous formulations .
Advanced: How to interpret contradictory bioactivity results across cell-based assays?
Methodological Answer:
- Dose-Response Curves : Replicate assays with 8–10 concentration points to identify off-target effects (’s approach for triazole-thiadiazoles) .
- Cell Line Validation : Use CRISPR-edited lines to confirm target specificity (e.g., ’s interaction studies) .
- Metabolite Profiling : Identify active/inactive metabolites via LC-HRMS, as in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
